molecular formula C6H5N3O B2999954 imidazo[1,2-b]pyridazin-8(5H)-one CAS No. 1376761-89-5; 2102411-59-4

imidazo[1,2-b]pyridazin-8(5H)-one

Cat. No.: B2999954
CAS No.: 1376761-89-5; 2102411-59-4
M. Wt: 135.126
InChI Key: JCSVOZPPYLLOSV-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-8(5H)-one is a fused bicyclic heterocycle comprising an imidazole ring fused with a pyridazine ring. The unique structural feature of this compound is the sharing of one nitrogen atom between the two rings, distinguishing it from other isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which have two distinct nitrogen atoms in each ring . This structural arrangement enhances its versatility in medicinal chemistry, enabling diverse functionalization at positions 3, 6, and 6.

Properties

CAS No.

1376761-89-5; 2102411-59-4

Molecular Formula

C6H5N3O

Molecular Weight

135.126

IUPAC Name

5H-imidazo[1,2-b]pyridazin-8-one

InChI

InChI=1S/C6H5N3O/c10-5-1-2-8-9-4-3-7-6(5)9/h1-4,8H

InChI Key

JCSVOZPPYLLOSV-UHFFFAOYSA-N

SMILES

C1=CNN2C=CN=C2C1=O

solubility

not available

Origin of Product

United States

Scientific Research Applications

Imidazo[1,2-b]pyridazin-8(5H)-one is a chemical compound with the molecular formula C6H5N3OC_6H_5N_3O . While the search results do not offer comprehensive data tables and case studies specifically focused on the applications of this exact compound, they do highlight the broader applications of imidazo[1,2-b]pyridazine derivatives in medicinal chemistry and related scientific research.

Scientific Research Applications

  • Scaffold in Medicinal Chemistry this compound can be used as a scaffold for developing kinase inhibitors . Imidazo[1,2-b]pyridazines are frequently described as kinase inhibitors .
  • TAK1 Kinase Inhibitors Imidazo[1,2-b]pyridazine derivatives have been discovered as inhibitors of transforming growth factor-β activated kinase (TAK1) . These inhibitors have potential applications in treating multiple myeloma (MM), as TAK1 is upregulated and overexpressed in MM . Specifically, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .
  • AAK1 Kinase Inhibitors Imidazo[l,2-b]pyridazine-based compounds are useful as inhibitors of adaptor associated kinase 1 (AAKl) . Inhibition of AAK1 has implications for treating diseases and disorders such as Alzheimer's disease, bipolar disorder, pain, and Parkinson's disease .
  • Imaging Agents for Amyloid Plaques Imidazo[1,2-b]pyridazine derivatives can be synthesized and evaluated for binding to amyloid plaques in vitro . These compounds can be used as potential imaging agents for detecting Aβ plaques . For example, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed high binding affinity to amyloid plaques and might be useful for developing novel positron emission tomography radiotracers for imaging Aβ plaques .
  • Antibacterial Activity Imidazo[1,2-b]pyridazine moieties can improve the antibacterial activity and spectrum of cephalosporins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine

  • Structural Differences : Unlike imidazo[1,2-b]pyridazin-8(5H)-one, these isomers feature two nitrogen atoms in each ring without shared nitrogen atoms. This difference impacts their electronic properties and synthetic accessibility .
  • Synthetic Accessibility : Imidazo[1,2-b]pyridazines benefit from well-established synthetic routes, including condensation reactions (e.g., with haloacetaldehyde dimethyl acetal) and transition-metal-catalyzed cross-coupling methods. In contrast, imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine require more specialized protocols, limiting their exploration .
  • Pharmacological Relevance: Imidazo[1,2-b]pyridazines dominate in drug discovery due to their adaptability.

Functional Analogues: Imidazo[1,2-b][1,2,4,5]tetrazines

  • Structural Similarity : Both classes share a fused imidazole ring but differ in the second ring (tetrazine vs. pyridazine). Tetrazines are electron-deficient, enhancing reactivity in click chemistry, whereas pyridazines offer better stability for drug design .
  • Biological Activity: Imidazo[1,2-b][1,2,4,5]tetrazines exhibit potent activity against Mycobacterium tuberculosis by disrupting iron metabolism via siderophore synthesis interference.

Pyrazolo[1,5-a]pyrimidines

  • Structural Comparison : Pyrazolo[1,5-a]pyrimidines replace the imidazole ring with a pyrazole, altering hydrogen-bonding capacity and lipophilicity.

Imidazo[1,2-a]pyridines

  • Key Differences : The imidazo[1,2-a]pyridine scaffold replaces pyridazine with a pyridine ring, reducing nitrogen content and altering pharmacokinetics.
  • Pharmacological Profile : Imidazo[1,2-a]pyridines are explored for antiviral and anticancer applications but lack the kinase selectivity seen in imidazo[1,2-b]pyridazines (e.g., PIM1 inhibitors like K00135) .

Pharmacological and Mechanistic Comparisons

Kinase Inhibition

  • Imidazo[1,2-b]pyridazines : Exhibit unique ATP-competitive binding by interacting with the NH2-terminal lobe helix αC of PIM1, avoiding hinge-region interactions common to type I inhibitors. This mechanism enhances selectivity, as seen with K00135 (IC50 < 100 nM for PIM1) .
  • Pyrazolo[1,5-a]pyrimidines : Typically act as ATP mimetics, leading to broader kinase off-target effects .

Acetylcholinesterase (AChE) Inhibition

  • Imidazo[1,2-b]pyridazines : Derivatives like 5c (piperidine-substituted) and 5h (phenylpiperazine-substituted) inhibit AChE at low nM concentrations while inducing apoptosis and cell cycle arrest at higher doses. Compound 5h reduces cell viability by 43% at 100 µM via caspase-3 activation .
  • Imidazo[1,2-a]pyridines: Limited evidence for AChE modulation, highlighting scaffold-specific efficacy .

Data Tables

Table 1: Comparison of Key Pharmacological Activities

Compound Class Target/Activity IC50/EC50 Key Finding Reference
This compound AChE inhibition 10–100 nM Anti-proliferative at 10 µM
Imidazo[1,2-b][1,2,4,5]tetrazine M. tuberculosis growth MIC = 0.5 µg/mL Targets siderophore synthesis
Pyrazolo[1,5-a]pyrimidine Neuropathic pain (LP-922761) Inactive orally Limited clinical efficacy
Imidazo[1,2-a]pyridine Viral replication Not reported Early-stage preclinical exploration

Q & A

Q. What are the common synthetic routes for imidazo[1,2-b]pyridazin-8(5H)-one derivatives, and how do substituents influence reaction efficiency?

Imidazo[1,2-b]pyridazines are typically synthesized via cyclocondensation of pyridazine derivatives with reagents like haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Substituents on the pyridazine ring (e.g., electron-withdrawing groups) enhance reactivity by stabilizing transition states, leading to higher yields (75–89%) . Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) are increasingly employed for regioselective functionalization, particularly for introducing aryl or heteroaryl groups .

Q. How can researchers characterize this compound derivatives using spectroscopic and analytical methods?

Key characterization techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., nitro groups at C8 in compounds show distinct shifts at δ ~8.5 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for lactam structures) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for derivatives in ) .
  • Melting point analysis : Correlates purity and crystallinity (e.g., derivatives with bromophenyl groups melt at 305–307°C vs. fluorophenyl at 253–255°C) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in imidazo[1,2-b]pyridazine derivatives?

Common assays include:

  • Kinase inhibition : Use ATP-binding site competition assays (e.g., c-Met/VEGFR2 inhibition in ) .
  • Antimicrobial activity : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 profiling for anticancer potential) .

Q. How does regiochemistry impact the synthesis of imidazo[1,2-b]pyridazine derivatives?

Cyclocondensation reactions between 1,2-dicarbonyl compounds and 1,2-diamines favor regioselective formation of the imidazo[1,2-b]pyridazine core. Steric and electronic effects of substituents (e.g., nitro or halogens) direct ring closure to specific positions, as seen in the synthesis of 8-nitro derivatives .

Advanced Research Questions

Q. What strategies optimize the yield and selectivity of transition-metal-catalyzed reactions for imidazo[1,2-b]pyridazine functionalization?

  • Ligand design : Acetylacetonate or hexafluoroacetylacetonate ligands enhance copper-catalyzed coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve Pd-mediated Suzuki-Miyaura reactions for aryl group introduction .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining high regioselectivity in heterocycle formation .

Q. How can structural contradictions in spectral data (e.g., NMR shifts or melting points) be resolved for structurally similar derivatives?

  • X-ray crystallography : Provides definitive regiochemical confirmation, as demonstrated for GSK-3β inhibitor complexes .
  • DFT calculations : Predict and validate NMR chemical shifts for ambiguous structures .
  • Comparative analysis : Cross-reference melting points and substituent electronic effects (e.g., electron-withdrawing groups increase melting points due to enhanced crystallinity) .

Q. What mechanistic insights explain the pharmacological selectivity of imidazo[1,2-b]pyridazines as kinase inhibitors?

  • Binding mode analysis : Crystal structures (e.g., PDB: 8DJE) reveal hydrogen bonding between the imidazo[1,2-b]pyridazine core and kinase hinge regions .
  • SAR studies : Substituents at C3 and C8 (e.g., carboxamide groups) enhance hydrophobic interactions with kinase pockets, improving potency against c-Met/VEGFR2 .

Q. How can electrochemical methods be applied to functionalize imidazo[1,2-b]pyridazines under continuous flow conditions?

  • Sulfonylation : Electrochemical protocols using sulfinate salts enable regioselective C–H sulfonylation at room temperature, avoiding harsh oxidants .
  • Flow chemistry : Enhances scalability and reduces byproducts via precise control of reaction parameters (e.g., voltage and residence time) .

Q. What are the understudied pharmacological applications of imidazo[1,2-b]pyridazine isomers compared to other imidazopyridazines?

  • Antiviral activity : Limited data exist for imidazo[1,2-b]pyridazines, though related imidazo[1,2-a]pyridines show BVDV/HCV inhibition .
  • Anti-inflammatory potential : Structural analogs with pyrimidine cores demonstrate COX-2 inhibition, suggesting unexplored targets .

Methodological Recommendations

  • Synthetic optimization : Prioritize microwave and flow-based methods for rapid, scalable synthesis .
  • Characterization : Combine X-ray crystallography with DFT to resolve structural ambiguities .
  • Biological profiling : Use kinase-focused panels and phenotypic screening to identify novel targets .

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